molecular formula C11H15ClN2O2S B8214773 1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride

1H-spiro[2??,1-benzothiazole-3,4'-piperidine]-2,2-dione hydrochloride

Cat. No.: B8214773
M. Wt: 274.77 g/mol
InChI Key: QTYUQJIAROFUQJ-UHFFFAOYSA-N
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Description

Spiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride is a spirocyclic compound characterized by a unique three-dimensional structure. This compound is part of the broader class of spiro-heterocycles, which are known for their significant biological and pharmacological activities. The spirocyclic structure imparts rigidity and three-dimensionality, making these compounds attractive for drug design and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzothiazole derivatives with piperidine derivatives in the presence of oxidizing agents can yield the desired spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

Spiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, enhancing the compound’s versatility .

Scientific Research Applications

Spiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of spiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1H-2,1-benzothiazole-3,4’-piperidine] 2,2-dioxide;hydrochloride stands out due to its unique combination of a benzothiazole ring and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

spiro[1H-2,1-benzothiazole-3,4'-piperidine] 2,2-dioxide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S.ClH/c14-16(15)11(5-7-12-8-6-11)9-3-1-2-4-10(9)13-16;/h1-4,12-13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYUQJIAROFUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=CC=CC=C3NS2(=O)=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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